molecular formula C10H7F3N2O2 B6353802 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1206976-19-3

7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Cat. No. B6353802
CAS RN: 1206976-19-3
M. Wt: 244.17 g/mol
InChI Key: XVOKHFGYNYRCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester (7-TFMIPE) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly selective and potent inhibitor of cyclin-dependent kinases (CDKs). 7-TFMIPE has been used to study the role of CDKs in the regulation of cell cycle progression and the development of cancer.

Scientific Research Applications

7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been used in a variety of scientific research applications, including the study of CDKs in the regulation of cell cycle progression and the development of cancer. It has also been used to study the effects of CDK inhibition on cell proliferation, apoptosis, and gene expression. In addition, 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been used to investigate the role of CDKs in the development of drug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is its high selectivity and potency as an inhibitor of CDKs. This makes it an ideal tool for studying the role of CDKs in the regulation of cell cycle progression and the development of cancer. However, 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is not suitable for use in clinical trials due to its low solubility and potential for toxicity.

Future Directions

1. Further research should be conducted to examine the effects of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% on other types of cancer cells.
2. Studies should be conducted to determine the potential of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a therapeutic agent for the treatment of cancer.
3. Research should be conducted to examine the effects of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% on other types of CDKs.
4. Studies should be conducted to determine the potential of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a tool for the study of drug resistance in cancer cells.
5. Research should be conducted to examine the effects of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% on the expression of other genes involved in cell cycle progression.
6. Studies should be conducted to determine the potential of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a tool for the study of cell death and apoptosis.
7. Research should be conducted to examine the effects of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% on other cellular processes, such as signal transduction and gene expression.
8. Studies should be conducted to determine the potential of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a tool for the study of drug metabolism and drug-drug interactions.
9. Research should be conducted to examine the effects of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% on the development of resistance to other drugs.
10. Studies should be conducted to determine the potential of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% as a tool for the study of cell migration and invasion.

Synthesis Methods

7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% can be synthesized in a two-step process. The first step involves the reaction of trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting 7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% with a suitable reducing agent, such as sodium borohydride.

properties

IUPAC Name

methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-4-6(10(11,12)13)2-3-15(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKHFGYNYRCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.